molecular formula C12H16O5 B13678194 3-(4,5-Dimethoxy-2-methylphenyl)-2-hydroxypropanoic Acid

3-(4,5-Dimethoxy-2-methylphenyl)-2-hydroxypropanoic Acid

Cat. No.: B13678194
M. Wt: 240.25 g/mol
InChI Key: IOZGBAAUDXTKSD-UHFFFAOYSA-N
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Description

3-(4,5-Dimethoxy-2-methylphenyl)-2-hydroxypropanoic Acid is an organic compound characterized by the presence of a hydroxypropanoic acid group attached to a dimethoxy-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethoxy-2-methylphenyl)-2-hydroxypropanoic Acid typically involves the reaction of 4,5-dimethoxy-2-methylphenyl derivatives with appropriate reagents to introduce the hydroxypropanoic acid group. One common method involves the use of 4,5-dimethoxy-2-methylaniline as a starting material . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethoxy-2-methylphenyl)-2-hydroxypropanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(4,5-Dimethoxy-2-methylphenyl)-2-hydroxypropanoic Acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethoxy-2-methylphenyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,5-Dimethoxy-2-methylphenyl)sulfamoyl]benzoic acid
  • 4,5-Dimethoxy-2-methylphenyl methyl sulfone

Uniqueness

3-(4,5-Dimethoxy-2-methylphenyl)-2-hydroxypropanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

3-(4,5-dimethoxy-2-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C12H16O5/c1-7-4-10(16-2)11(17-3)6-8(7)5-9(13)12(14)15/h4,6,9,13H,5H2,1-3H3,(H,14,15)

InChI Key

IOZGBAAUDXTKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC(C(=O)O)O)OC)OC

Origin of Product

United States

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